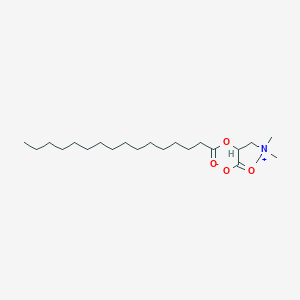![molecular formula C18H20N2O5 B13822181 3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide is a hydrazone Schiff base compound Schiff bases are known for their versatility and wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 3,4,5-trimethoxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours. After cooling, the product is filtered and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide involves its ability to form complexes with metal ions. The hydrazone group acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects, such as inhibition of tumor cell growth .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea: Another Schiff base with similar coordination properties but different biological activities.
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide is unique due to its specific substituents, which enhance its biological activities and coordination properties. The presence of the trimethoxybenzene ring provides additional sites for interaction with biological molecules, making it a promising candidate for various applications.
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H20N2O5/c1-11(13-7-5-6-8-14(13)21)19-20-18(22)12-9-15(23-2)17(25-4)16(10-12)24-3/h5-10,21H,1-4H3,(H,20,22)/b19-11+ |
InChI Key |
DSNBIYRZLWYLOG-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
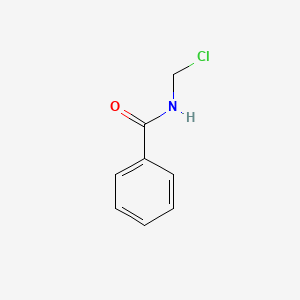
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)
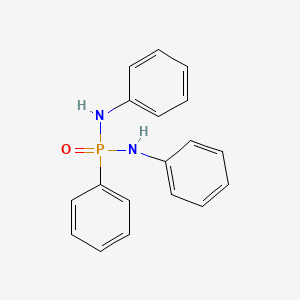
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)

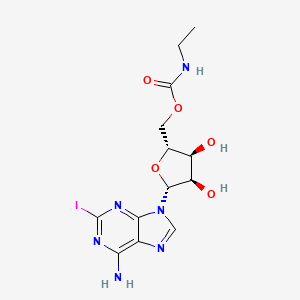
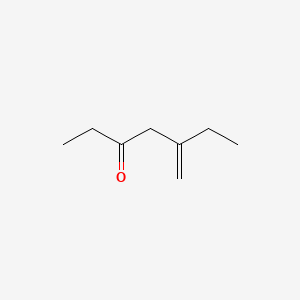
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
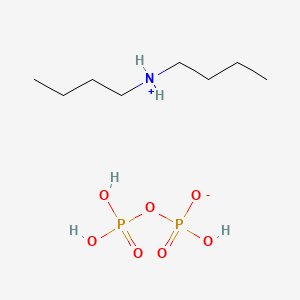
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
